N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O4/c1-26-6-4-19-16-18(2-3-20(19)26)21(28-10-14-32-15-11-28)17-25-23(30)22(29)24-5-7-27-8-12-31-13-9-27/h2-3,16,21H,4-15,17H2,1H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIORJJMIZGTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound features an oxalamide backbone , which is known for its ability to form hydrogen bonds, enhancing interaction with biological targets. The presence of morpholino groups contributes to improved solubility and bioavailability, while the indoline moiety is associated with various biological activities, including anticancer properties.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity. Compounds with similar structural motifs have shown promising results in various biological assays:
- Anticancer Activity : Compounds containing indoline structures are often investigated for their potential to inhibit tumor growth. Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The oxalamide functional group has been linked to antimicrobial activity, suggesting that this compound may possess similar properties.
Understanding the mechanism of action is crucial for elucidating the compound's therapeutic potential. Initial hypotheses suggest that the compound may interact with specific biological targets through:
- Enzyme Inhibition : The oxalamide group may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : The morpholino groups may enhance binding affinity to certain receptors, modulating their activity.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Similar indoline structure | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved through condensation reactions between appropriate amines and oxalic acid derivatives.
- Introduction of Morpholino Groups : Morpholino groups are added via nucleophilic substitution reactions.
- Final Purification : The compound is purified using techniques such as column chromatography to obtain a high yield.
Future Directions
Further research is recommended to validate the biological activity and mechanism of action through:
- In vitro and In vivo Studies : Testing on cancer cell lines and animal models to evaluate efficacy and safety.
- Molecular Docking Studies : To predict interactions with specific biological targets and optimize the structure for enhanced activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
